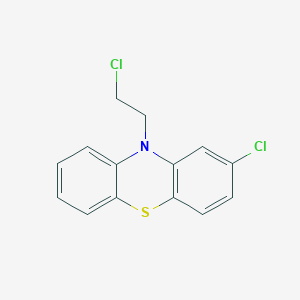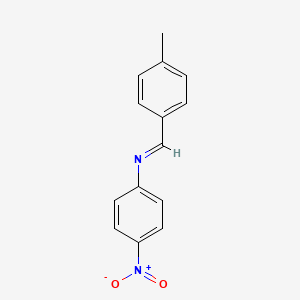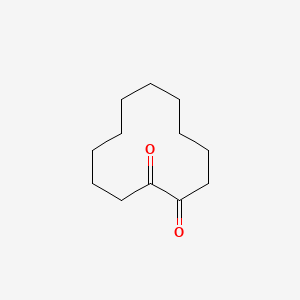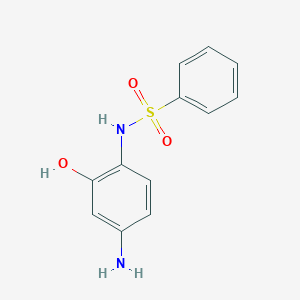
Carbonic acid, ethyl 3,5-dimethylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-xylyl carbonate: is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.232 g/mol It is a carbonate ester derived from 3,5-dimethylphenol (xylenol) and ethyl chloroformate
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,5-xylyl carbonate can be synthesized through the reaction of 3,5-dimethylphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester bond .
Industrial Production Methods: While specific industrial production methods for ethyl 3,5-xylyl carbonate are not widely documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5-xylyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3,5-dimethylphenol and ethanol.
Transesterification: It can react with other alcohols to form different carbonate esters.
Substitution Reactions: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Substitution: Alkyl or aryl halides in the presence of a base.
Major Products Formed:
Hydrolysis: 3,5-dimethylphenol and ethanol.
Transesterification: Various carbonate esters depending on the alcohol used.
Substitution: Substituted carbonate esters with different alkyl or aryl groups.
Scientific Research Applications
Ethyl 3,5-xylyl carbonate has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Materials Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3,5-xylyl carbonate primarily involves its reactivity as a carbonate ester. It can act as a carbonyl source in various chemical reactions, facilitating the formation of new carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Methyl 3,5-xylyl carbonate: Similar structure but with a methyl group instead of an ethyl group.
Propyl 3,5-xylyl carbonate: Similar structure but with a propyl group instead of an ethyl group.
Butyl 3,5-xylyl carbonate: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness: Ethyl 3,5-xylyl carbonate is unique due to its specific reactivity and the balance between its hydrophobic and hydrophilic properties, making it suitable for various applications in organic synthesis and materials science.
Properties
CAS No. |
26177-58-2 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) ethyl carbonate |
InChI |
InChI=1S/C11H14O3/c1-4-13-11(12)14-10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 |
InChI Key |
WEUBQPZGDAHPLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Vinylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B11951662.png)







![2-methyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11951718.png)
![2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate](/img/structure/B11951719.png)
![1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B11951728.png)


